CCR3 拮抗剂 1

描述

CCR3 antagonist 1 is a potent antagonist of CCR3, a chemokine receptor . It is highly potent and selective, displaying 250-fold selectivity for CCR3 vs. CXCR1, CXCR2, CCR1, and CCR7 receptors . It is a potent inhibitor of Ca2+ mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils . It is used for research in immunologic and inflammatory diseases .

Molecular Structure Analysis

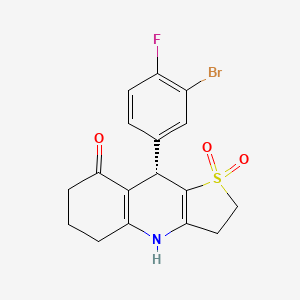

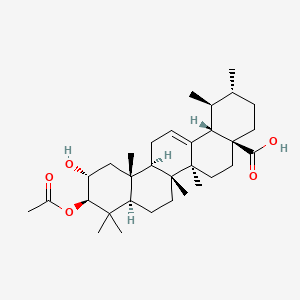

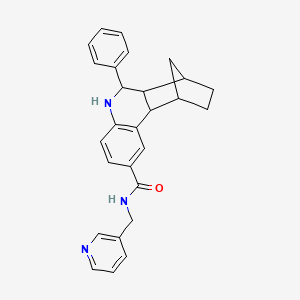

The molecular structure of CCR3 antagonist 1 is complex and involves various chemical interactions . The chemical name is N-Benzoyl-4-nitro-L-phenylalanine ethyl ester . The molecular weight is 342.35 and the molecular formula is C18H18N2O5 .

Physical And Chemical Properties Analysis

CCR3 antagonist 1 is a solid substance . It is soluble in DMSO to 100 mM and in ethanol to 25 mM . The compound should be stored at +4°C and can be stored for up to 12 months .

科学研究应用

在治疗过敏性疾病中的作用

CCR3 拮抗剂,如 CCR3 拮抗剂 1,因其在治疗过敏性疾病中的作用而被广泛研究。CC 趋化因子受体 3 (CCR3) 的表达主要见于嗜酸性粒细胞中,嗜酸性粒细胞在过敏性疾病中起着至关重要的作用。因此,用拮抗剂靶向 CCR3 被认为是开发针对嗜酸性粒细胞相关炎症性疾病(如哮喘)的治疗方法的合理策略。CCR3 也存在于嗜碱性粒细胞、肥大细胞、气道上皮细胞和 T 辅助 2 淋巴细胞亚群中,进一步突出了其在过敏相关研究中的重要性 (Naya & Saeki, 2004)。

构效关系 (SAR)

小分子 CCR3 拮抗剂的构效关系 (SAR) 已有大量研究。这包括各种化学类别,如(双)哌啶和哌嗪衍生物、苯丙氨酸衍生物、吗啉基衍生物等。SAR 研究对于了解这些拮抗剂如何与 CCR3 相互作用以及它们的化学结构如何影响它们的功效和效力至关重要 (Willems & IJzerman, 2009)。

新型肽纳米颗粒偏向拮抗剂

CCR3 拮抗剂设计方面的创新包括开发具有偏向作用模式的基于肽纳米颗粒的抑制剂。这些抑制剂被设计为阻断 G 蛋白信号传导,同时促进受体内化,通过避免药物耐受性潜在地提供更有效的治疗方法。正在探索这种新方法在阻断嗜酸性粒细胞募集和预防气道高反应性中的功效,特别是在哮喘模型中 (Grozdanovic 等人,2019 年)。

在神经退行性疾病中的作用

最近的研究探索了 CCR3 拮抗剂在神经退行性疾病中的作用。例如,一项利用阿尔茨海默病小鼠模型的研究调查了脑可渗透性 CCR3 拮抗剂 YM344031 的作用。研究发现,用这种拮抗剂治疗导致前脑中 β-淀粉样蛋白沉积、tau 蛋白过度磷酸化和突触丢失显着减少。这伴随着小胶质细胞增生和星形胶质细胞增生的明显减弱,以及空间学习和记忆表现的改善。这些发现支持 CCR3 拮抗作为阿尔茨海默病治疗策略的潜力 (Sui 等人,2019 年)。

作用机制

CCR3 antagonist 1 acts by binding to the CCR3 receptor, thereby inhibiting its function . It displays potent inhibitory effects on Ca2+ mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils . This suggests that these residues are important for antagonist binding and receptor activation .

未来方向

The potential of CCR3 antagonist 1 in the treatment of various diseases is being explored. For instance, it has been used to alleviate eosinophil-associated immunological responses in a model of spontaneous chronic colitis . Another study suggests that it could enhance the analgesic properties of morphine and buprenorphine following nerve injury . These findings suggest that CCR3 antagonist 1 represents an interesting target for future investigations .

属性

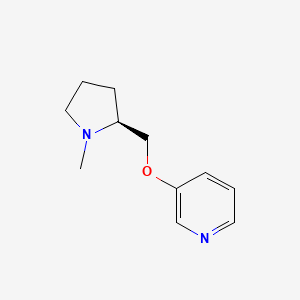

IUPAC Name |

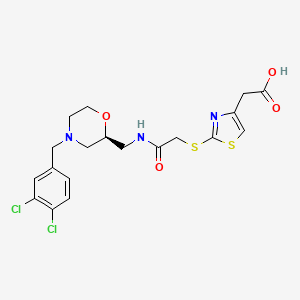

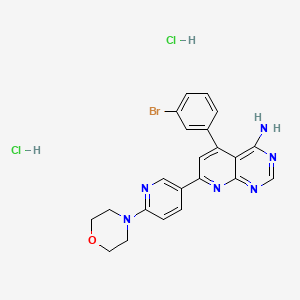

2-[2-[2-[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylamino]-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O4S2/c20-15-2-1-12(5-16(15)21)8-24-3-4-28-14(9-24)7-22-17(25)11-30-19-23-13(10-29-19)6-18(26)27/h1-2,5,10,14H,3-4,6-9,11H2,(H,22,25)(H,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXNXHODSIQDRT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CCR3 antagonist 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

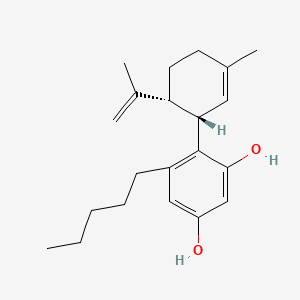

![(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B1663396.png)

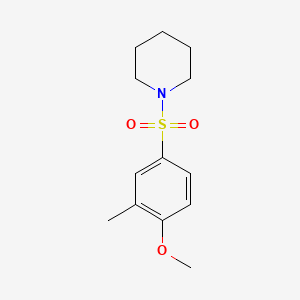

![8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol](/img/structure/B1663398.png)